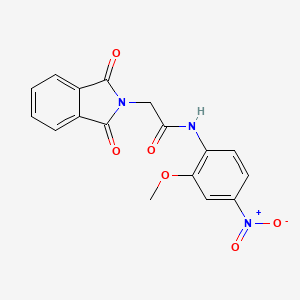![molecular formula C36H20N2O10 B5012174 1,4-phenylene bis[2-(4-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylate]](/img/structure/B5012174.png)
1,4-phenylene bis[2-(4-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylate]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-phenylene bis[2-(4-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylate], also known as PDI, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. PDI is a bisimide derivative that has two phthalimide groups attached to a central phenylene ring. This compound has been synthesized using various methods and has been studied for its biochemical and physiological effects, mechanism of action, and potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 1,4-phenylene bis[2-(4-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylate] is not fully understood, but it is believed to interact with various biomolecules, such as proteins and nucleic acids, through non-covalent interactions, such as hydrogen bonding and π-π stacking. 1,4-phenylene bis[2-(4-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylate] has been shown to exhibit fluorescence properties, which have been used for imaging applications in biological systems.
Biochemical and Physiological Effects:
1,4-phenylene bis[2-(4-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylate] has been shown to exhibit antioxidant properties, which may have potential applications in the treatment of various diseases, such as cancer and neurodegenerative disorders. 1,4-phenylene bis[2-(4-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylate] has also been shown to exhibit antibacterial and antifungal properties, which may have potential applications in the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,4-phenylene bis[2-(4-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylate] has several advantages for use in lab experiments, including its ability to form supramolecular structures with various drugs and biomolecules, its fluorescence properties, and its potential applications in drug delivery systems. However, 1,4-phenylene bis[2-(4-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylate] also has some limitations, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
For research on 1,4-phenylene bis[2-(4-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylate] include the development of new synthesis methods, the study of its interactions with various biomolecules, and the development of new applications in materials science, organic electronics, and biomedical research. 1,4-phenylene bis[2-(4-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylate] has the potential to be a valuable tool in scientific research and may have applications in various fields in the future.
Métodos De Síntesis
1,4-phenylene bis[2-(4-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylate] can be synthesized using various methods, including the reaction of phthalic anhydride with 4-aminophenol in the presence of a catalyst, such as zinc chloride, to form 4-(carboxymethyl)phthalic anhydride. This intermediate can then be reacted with 4-hydroxybenzaldehyde in the presence of a dehydrating agent, such as polyphosphoric acid, to form 1,4-phenylene bis[2-(4-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylate]. Other methods of synthesis include the reaction of phthalic anhydride with 4-hydroxybenzaldehyde in the presence of a catalyst, such as zinc chloride, to form a phthalide intermediate, which can then be reacted with 4-aminophenol to form 1,4-phenylene bis[2-(4-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylate].
Aplicaciones Científicas De Investigación
1,4-phenylene bis[2-(4-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylate] has been studied for its potential applications in various fields, including materials science, organic electronics, and biomedical research. 1,4-phenylene bis[2-(4-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylate] has been used as a building block for the synthesis of organic semiconductors, which have potential applications in electronic devices, such as solar cells and transistors. 1,4-phenylene bis[2-(4-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylate] has also been studied for its potential use in drug delivery systems, due to its ability to form supramolecular structures with various drugs and biomolecules.
Propiedades
IUPAC Name |
[4-[2-(4-hydroxyphenyl)-1,3-dioxoisoindole-5-carbonyl]oxyphenyl] 2-(4-hydroxyphenyl)-1,3-dioxoisoindole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H20N2O10/c39-23-7-3-21(4-8-23)37-31(41)27-15-1-19(17-29(27)33(37)43)35(45)47-25-11-13-26(14-12-25)48-36(46)20-2-16-28-30(18-20)34(44)38(32(28)42)22-5-9-24(40)10-6-22/h1-18,39-40H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNSGVCHGGAARL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OC4=CC=C(C=C4)OC(=O)C5=CC6=C(C=C5)C(=O)N(C6=O)C7=CC=C(C=C7)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H20N2O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
640.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethyl-2-(1H-pyrazol-1-yl)-N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B5012096.png)

![N-1,3-thiazol-2-yl-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)propanamide](/img/structure/B5012116.png)
![methyl N-{[6-(3-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-L-valinate](/img/structure/B5012124.png)
![N-cyclopropyl-2-{[1-(4-ethylbenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide](/img/structure/B5012131.png)
![4-(4-nitrophenyl)-2-[(3-phenyl-2-propen-1-yl)thio]-1,3-thiazole](/img/structure/B5012134.png)
![5-{2-[2-(2-chlorophenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5012142.png)

![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-(4,4,4-trifluorobutyl)-3-piperidinol](/img/structure/B5012150.png)
![N-{4-[(ethylamino)sulfonyl]phenyl}-2-[(2-methoxyethyl)thio]benzamide](/img/structure/B5012152.png)


![3-(2-hydroxyphenyl)-3-phenyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide](/img/structure/B5012183.png)
![(3aS*,5S*,9aS*)-2-cyclopentyl-5-(3,4-dimethylphenyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5012190.png)